molecular formula C13H22O2 B13735608 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)ethyl acetate CAS No. 14087-09-3

2-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)ethyl acetate

Cat. No.: B13735608
CAS No.: 14087-09-3
M. Wt: 210.31 g/mol
InChI Key: UZGHWQCIIVCZLR-UHFFFAOYSA-N
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Description

2-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)ethyl acetate is an organic compound with the molecular formula C12H20O2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is often used in the fragrance industry due to its pleasant scent and is also known by other names such as Myrtanol acetate and Myrtanyl acetate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)ethyl acetate typically involves the esterification of 6,6-Dimethylbicyclo(3.1.1)hept-2-ylmethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts are commonly used to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

2-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)ethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)ethyl acetate has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is widely used in the fragrance industry due to its pleasant odor and stability

Mechanism of Action

The mechanism of action of 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)ethyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)ethyl acetate is unique due to its specific bicyclic structure, which imparts distinct olfactory properties. Compared to similar compounds, it offers a unique combination of stability and fragrance, making it highly valuable in the fragrance industry .

Properties

IUPAC Name

2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-9(14)15-7-6-10-4-5-11-8-12(10)13(11,2)3/h10-12H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGHWQCIIVCZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1CCC2CC1C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930928
Record name 2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14087-09-3
Record name Bicyclo[3.1.1]heptane-2-ethanol, 6,6-dimethyl-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14087-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)ethyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014087093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethyl acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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